N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
The compound is an oxalamide derivative with a furan ring and a phenylsulfonyl pyrrolidine ring. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrrolidine is a cyclic secondary amine, a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The oxalamide group would likely form a planar structure due to the double bonds, while the furan and phenylsulfonyl pyrrolidine rings would likely form non-planar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, while the presence of aromatic rings could give it UV-visible absorption properties .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design bioactive compounds. Let’s explore how this compound fits into drug discovery:
Pharmacophore Exploration: The pyrrolidine ring’s sp³-hybridization allows efficient exploration of pharmacophore space. Its non-planarity (a phenomenon called “pseudorotation”) contributes to increased three-dimensional coverage. Researchers can modify substituents on the pyrrolidine ring to fine-tune drug properties .
Stereochemistry Matters: The stereogenicity of carbons in the pyrrolidine ring influences drug candidate profiles. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .
Antibacterial Agents
Considering the compound’s structure, it may exhibit antibacterial activity. SAR investigations have shown that N’-substituents and 4’-phenyl substituents impact antibacterial efficacy. For instance, N’-Ph and 4’-PhNO₂ derivatives could be interesting candidates .
Antimicrobial Properties
The compound’s oxalamide moiety could contribute to antimicrobial effects. Further studies are needed to explore its potential against specific strains of microorganisms .
Solvent Systems
The compound’s N-methylpyrrolidin-2-one (NMP) component has been studied in aqueous Lutrol® F127 systems. It exhibited antimicrobial effects against S. aureus, E. coli, and C. albicans .
Future Directions
properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c23-18(20-11-10-16-7-5-13-27-16)19(24)21-14-15-6-4-12-22(15)28(25,26)17-8-2-1-3-9-17/h1-3,5,7-9,13,15H,4,6,10-12,14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVVVZYDQQSOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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